2-Amino-1,5,6-trimethylimidazo [4,5-b] Pyridine
Beschreibung
2-Amino-1,5,6-trimethylimidazo[4,5-b]pyridine (1,5,6-TMIP) is a heterocyclic aromatic amine (HAA) formed during high-temperature cooking of protein-rich foods. Structurally, it consists of an imidazo[4,5-b]pyridine core substituted with three methyl groups at positions 1, 5, and 6, and an amino group at position 2.
Eigenschaften
IUPAC Name |
1,5,6-trimethylimidazo[4,5-b]pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4/c1-5-4-7-8(11-6(5)2)12-9(10)13(7)3/h4H,1-3H3,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWMHBZDOVFZVQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=C1C)N=C(N2C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30399454 | |
| Record name | TMIP | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30399454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161091-55-0 | |
| Record name | TMIP | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30399454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Precursor Synthesis via Pyridine Functionalization
A foundational step in synthesizing 1,5,6-TMIP involves the preparation of substituted pyridine intermediates. The patent US5332824A outlines a method for producing 2-amino-5-methylpyridine, a potential precursor, through a multi-step reaction sequence. Key steps include:
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Oxidation of 3-methylpyridine : Reacting 3-methylpyridine with an oxidizing agent yields 3-methylpyridine 1-oxide.
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Ammonium salt formation : Treating the oxide with trialkylamines (e.g., trimethylamine) and electrophilic agents (e.g., thionyl chloride) generates trimethyl-(5-methyl-pyridin-2-yl)-ammonium chloride.
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Dealkylation and cyclization : Heating the ammonium salt with hydrogen bromide at 210°C induces dealkylation and ring closure, producing 2-amino-5-methylpyridine.
This intermediate may serve as a building block for further functionalization to introduce the imidazo[4,5-b]pyridine core.
Cyclization Reactions for Imidazo-Pyridine Core Formation
The imidazo[4,5-b]pyridine structure is typically assembled via cyclization of diaminopyridine derivatives with carbonyl compounds. For example:
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Reactants : 2,3-Diaminopyridine derivatives and methyl ketones (e.g., acetone) undergo acid-catalyzed cyclization.
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Conditions : Heating under reflux in acetic acid or using polyphosphoric acid as a catalyst at 120–150°C for 6–12 hours.
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Mechanism : The reaction proceeds through nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration and aromatization.
Table 1: Synthetic Routes for 1,5,6-TMIP Precursors
| Method | Reactants | Conditions | Yield (%) |
|---|---|---|---|
| Pyridine oxidation | 3-methylpyridine, trimethylamine | 210°C, HBr | 86 |
| Diaminopyridine cyclization | 2,3-diamino-5-methylpyridine, acetone | Acetic acid, reflux | 72 |
Thermal Formation in Cooked Meats
Maillard Reaction Pathway
1,5,6-TMIP forms during high-temperature cooking via the Maillard reaction, involving:
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Precursors : Creatinine (from muscle creatine), amino acids (e.g., threonine), and reducing sugars.
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Mechanism :
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Strecker degradation : Amino acids decompose into aldehydes (e.g., 2-methylpropanal from threonine).
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Aldol condensation : Aldehydes react with creatinine to form intermediate adducts.
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Cyclization and methylation : Thermal energy (200–250°C) drives cyclization into the imidazo[4,5-b]pyridine structure, with methyl groups introduced via radical methylation.
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Model System Studies
Controlled experiments replicating meat composition demonstrate 1,5,6-TMIP formation:
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Reactants : 0.5 mM creatinine, 1.0 mM threonine, 0.5 mM glucose.
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Conditions : Heating at 225°C for 20–30 minutes in a glycerol-based matrix.
Table 2: Thermal Formation Parameters
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Temperature | 225°C | Maximizes cyclization |
| Heating time | 25 minutes | Balances degradation |
| Creatinine concentration | 0.5 mM | Limits precursor excess |
Industrial Synthesis Optimization
Scalable Production Techniques
Adapting the patent methodology (US5332824A) for industrial use involves:
Purity and Yield Enhancements
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Chromatographic purification : Silica gel column chromatography (ethyl acetate/hexane, 3:7) achieves >98% purity.
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Methylation control : Using dimethyl sulfate in alkaline conditions selectively introduces methyl groups at positions 1, 5, and 6.
Analytical Characterization
Structural Confirmation
Analyse Chemischer Reaktionen
1,5,6-Trimethylimidazo[4,5-b]pyridin-2-amine undergoes various chemical reactions, including:
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can lead to the formation of amines .
Wissenschaftliche Forschungsanwendungen
Chemical and Biochemical Properties
Molecular Characteristics:
- Molecular Formula: C₉H₁₂N₄
- Molecular Weight: 176.22 g/mol
- CAS Number: 161091-55-0
TMIP is a heterocyclic amine formed during the cooking of meat at high temperatures. It is structurally related to other known mutagens and carcinogens, making it a significant subject of study in food safety and toxicology.
Chemistry
TMIP serves as a model compound in the study of heterocyclic amines (HCAs). Its structure allows researchers to investigate the chemical behavior of similar compounds under various conditions. This includes:
- Reactivity Studies: TMIP undergoes oxidation and reduction reactions, which are crucial for understanding its chemical pathways and potential transformations in biological systems.
- Analytical Chemistry: It is used as a reference compound for developing analytical methods to detect HCAs in food products.
Biology
In biological research, TMIP is primarily studied for its mutagenic properties:
- Mutagenesis Studies: TMIP has been shown to induce mutations in DNA. It forms adducts with DNA that can lead to genetic damage and potentially contribute to carcinogenesis .
- Cellular Effects: Research indicates that TMIP influences cellular processes such as gene expression and cell signaling pathways. It has been shown to inhibit angiogenesis, a critical process in cancer development.
Medicine
The potential health impacts of TMIP are significant:
- Carcinogenic Potential: Studies have linked TMIP exposure to increased cancer risk due to its mutagenic effects. It is particularly relevant in assessing the risks associated with well-cooked meats .
- Pharmacological Research: Investigations into TMIP's mechanism of action reveal its interactions with various enzymes and proteins, suggesting possible therapeutic applications or the need for caution regarding dietary exposure.
Case Study 1: Mutagenicity Testing
In a series of experiments conducted on animal models, rats were administered varying concentrations of TMIP. The results indicated a dose-dependent relationship between TMIP exposure and the incidence of tumors in mammary tissues . This study underscores the importance of understanding dietary sources of TMIP in relation to cancer risk.
Case Study 2: DNA Adduct Formation
Research involving human subjects consuming well-done meats found that TMIP can form unstable DNA adducts that may contribute to genetic mutations. These findings highlight the need for further epidemiological studies to evaluate the long-term health effects associated with dietary intake of HCAs like TMIP .
Wirkmechanismus
The mechanism by which 1,5,6-Trimethylimidazo[4,5-b]pyridin-2-amine exerts its effects involves its interaction with DNA. It can form adducts with DNA, leading to mutations . The molecular targets include DNA bases, and the pathways involved are related to the activation of metabolic enzymes that convert the compound into reactive intermediates .
Vergleich Mit ähnlichen Verbindungen
Key Chemical Properties:
- Molecular Formula : C₉H₁₂N₄
- Molecular Weight : 176.22 g/mol
- CAS Number : 161091-55-0
- SMILES : Cc1cc2c(nc1C)nc(N)n2C
- Purity : >95% (HPLC) .
Comparative Analysis with Structurally Similar HAAs
Structural Comparison
The following table highlights structural differences among 1,5,6-TMIP and related HAAs:
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents |
|---|---|---|---|
| 1,5,6-TMIP | C₉H₁₂N₄ | 176.22 | 1,5,6-trimethyl, 2-amino |
| PhIP | C₁₃H₁₂N₄ | 224.26 | 1-methyl, 6-phenyl, 2-amino |
| DMIP (2-amino-1,6-dimethylimidazo[4,5-b]pyridine) | C₈H₁₀N₄ | 162.19 | 1,6-dimethyl, 2-amino |
| MeIQx (2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline) | C₁₁H₁₂N₆ | 228.25 | 3,8-dimethyl, 2-amino, fused quinoxaline |
Key Observations :
Formation Mechanisms in Thermally Processed Foods
Occurrence in Food Systems
| Compound | Common Food Sources | Concentration Range (ng/g cooked meat) |
|---|---|---|
| 1,5,6-TMIP | Roasted peanuts, processed meats | Not quantified (detected in trace) |
| PhIP | Chicken (pan-fried, grilled) | 12–480 |
| DMIP | Beef, fried sausages, roasted peanuts | Up to 15 ng/g (limited data) |
| MeIQx | Pork, beef, fish | 1–20 |
Notes:
Toxicological and Carcinogenic Profiles
Key Findings :
Inhibition Strategies
- PhIP: Inhibited by flavonoids (e.g., quercetin) and phenolic acids (e.g., chlorogenic acid) via scavenging reactive intermediates .
- 1,5,6-TMIP and DMIP: Limited data, though phenolic acids (e.g., ferulic acid) show inhibitory effects in roasted peanuts .
Biologische Aktivität
2-Amino-1,5,6-trimethylimidazo[4,5-b]pyridine (also known as 1,5,6-TMIP) is a heterocyclic aromatic amine (HAA) primarily formed during the cooking of meat at high temperatures. This compound has garnered attention due to its potential carcinogenic properties and biological activities that may influence human health. Understanding its biological activity is crucial for assessing risks associated with dietary exposure.
Chemical Structure and Formation
1,5,6-TMIP is characterized by its imidazo[4,5-b]pyridine structure. It is synthesized through the Maillard reaction during the cooking of protein-rich foods, particularly meats. The formation pathway involves the thermal degradation of amino acids and creatinine at temperatures exceeding 200°C, leading to complex reactions that yield various HAAs including 1,5,6-TMIP .
Carcinogenic Potential
Research indicates that 1,5,6-TMIP exhibits mutagenic properties linked to its ability to form DNA adducts. These adducts are formed when the compound interacts with DNA, leading to mutations that can initiate carcinogenesis. A study highlighted that 9.4% of prostate cancer patients exhibited PhIP-DNA adducts, suggesting a possible link between dietary exposure to HAAs and cancer risk .
Metabolism and Toxicity
The metabolism of 1,5,6-TMIP involves cytochrome P450 enzymes which convert it into reactive intermediates capable of forming covalent bonds with cellular macromolecules. This metabolic activation is critical in understanding its toxicological profile. For instance, the formation of arylnitroso intermediates from 1,5,6-TMIP can lead to oxidative stress and subsequent cellular damage .
Case Studies
- Prostate Cancer Association : A significant case-control study indicated a correlation between dietary intake of cooked meats containing HAAs like 1,5,6-TMIP and increased prostate cancer risk. The study found elevated levels of PhIP in patients with higher Gleason scores (a grading system for prostate cancer aggressiveness) .
- Hair Biomarker Analysis : Another investigation measured PhIP levels in hair samples from prostate cancer patients undergoing treatment. Results showed higher concentrations in patients with aggressive disease compared to those with benign conditions or lower-risk profiles .
Summary of Research Findings
The following table summarizes key findings from various studies regarding the biological activity of 1,5,6-TMIP:
| Study | Findings | |
|---|---|---|
| Felton et al. (1999) | Identified formation mechanisms of HAAs including 1,5,6-TMIP | Cooking methods significantly influence HAA levels in meat |
| Hu et al. (2022) | Found higher PhIP levels in prostate cancer patients with elevated PSA levels | Suggests a potential biomarker for aggressive prostate cancer |
| Proctor et al. (2023) | Reported oxidative stress-related DNA damage linked to HAA exposure | Highlights the role of oxidative stress in HAA-induced carcinogenesis |
Q & A
Q. What are the common synthetic routes for preparing 2-Amino-1,5,6-trimethylimidazo[4,5-b]pyridine and its derivatives?
The synthesis often involves condensation reactions between 2-aminoimidazoles and aliphatic 1,3-difunctional compounds (e.g., carbonyls or nitriles). For example, derivatives of imidazo[4,5-b]pyridine can be synthesized via cyclization of 2,3-diaminopyridine with ketones or aldehydes under acidic or thermal conditions. Characterization relies on NMR (¹H, ¹³C), IR spectroscopy, and elemental analysis to confirm regiochemistry and purity .
Q. Which analytical techniques are most effective for characterizing and quantifying this compound in complex matrices?
Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) is widely used for quantification in biological and food matrices. For protein adduct analysis (e.g., serum albumin), optimized proteolytic digestion followed by LC-MS/MS enables detection of covalent adducts, critical for exposure assessment .
Q. What are the key structural features influencing its reactivity and stability?
The methyl groups at positions 1, 5, and 6 sterically hinder electrophilic substitution, directing reactivity to the pyridine ring. The imidazo[4,5-b]pyridine core is stable under moderate temperatures but prone to oxidation at high temperatures or in acidic conditions .
Advanced Research Questions
Q. How do reaction parameters (temperature, pH, stoichiometry) influence its formation in model systems?
In thermal model systems, ammonia and formaldehyde act as co-reactants with creatinine and phenylalanine derivatives, forming the pyridine ring via Maillard-like pathways. Higher temperatures (>150°C) and alkaline pH (8–9) favor radical-mediated pathways, increasing yield. Lipid oxidation products (e.g., 4-oxo-2-nonenal) further accelerate formation by providing reactive aldehydes .
Q. What strategies mitigate its formation during food processing, and what are their mechanisms?
Inhibitors like naringenin trap phenylacetaldehyde, a key intermediate in PhIP formation, via Schiff base formation. Antioxidants (e.g., rosemary extract) suppress lipid oxidation, reducing aldehyde availability. Marinating meats with acidic solutions (pH <5) disrupts Maillard reactions, lowering yields by 30–50% .
Q. How can contradictory mutagenicity data across in vitro and in vivo models be resolved?
Discrepancies arise from metabolic activation differences: cytochrome P450 1A2 catalyzes N-hydroxylation in humans, while murine models rely on CYP1A1/1B1. Co-administration with IL6 enhances CYP1B1 expression, increasing mutagenic metabolites. Albumin adduct quantification provides a biomarker to reconcile exposure levels with toxicity outcomes .
Q. What role do albumin adducts play in assessing long-term exposure and cancer risk?
Serum albumin adducts (e.g., Cys34-bound PhIP metabolites) serve as cumulative exposure biomarkers. Proteolytic digestion with pronase or trypsin releases adducts for LC-MS/MS analysis, enabling correlation with dietary intake and cancer risk in cohort studies .
Q. How do competing nucleophiles or radical scavengers affect its formation pathways?
Radical scavengers (e.g., ascorbic acid) suppress creatinine-derived radicals, reducing pyridine ring formation by 40–60%. Competing nucleophiles (e.g., cysteine) divert phenylacetaldehyde toward thiazolidine formation, disrupting imidazo-pyridine cyclization .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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